molecular formula C25H30N8OS.2HCl B1191976 PF 3758309 dihydrochloride

PF 3758309 dihydrochloride

Número de catálogo B1191976
Peso molecular: 563.55
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Potent PAK4 inhibitor (IC50 = 1.3 nM;  Kd = 2.7 nM). Inhibits proliferation and anchorage-independent growth of a panel of tumor cell lines in vitro. Suppresses growth of human HCT116 and A549 tumor cell xenografts in mice. Orally available.

Aplicaciones Científicas De Investigación

1. Oncogenic Signaling and Tumor Growth Inhibition

PF 3758309 dihydrochloride has been identified as a potent inhibitor of p21-activated kinase (PAK) 4, showing significant promise in the treatment of various cancers. It's an ATP-competitive inhibitor that disrupts oncogenic signaling pathways and tumor growth, particularly in human cancers. Studies have demonstrated its ability to inhibit the phosphorylation of PAK4 substrates, modulate pathways related to apoptosis, the cytoskeleton, and the cell cycle, and block the growth of multiple human tumor xenografts (Murray et al., 2010).

2. Enhancement of Chemotherapeutic Efficacy

Research indicates that PF 3758309 can enhance the effectiveness of various chemotherapeutic agents in patient-derived pancreatic cancer cell lines. It's been observed that this compound, in combination with drugs like gemcitabine, 5-fluorouracil, or abraxane, leads to further suppression of cancer cell growth. This synergistic effect makes it a potential candidate for targeted therapy in the management of pancreatic ductal adenocarcinoma (Wang et al., 2019).

3. Potential in Osteoclast-Related Disorders

PF 3758309 has also shown potential in treating osteoclast-mediated disorders. Its ability to inhibit PAK4, which is essential for osteoclast differentiation, suggests its use in conditions involving excessive bone resorption. This includes inhibiting the fusion and migration of preosteoclasts and showing antiresorptive activity in vivo (Choi et al., 2015).

4. Role in Neuroblastoma Treatment

In neuroblastoma, PF 3758309 has been found to inhibit the proliferation of cancer cells. This PAK4 inhibitor induces cell cycle arrest and apoptosis in neuroblastoma cell lines, modulating the expression of various genes related to these processes. It may regulate the cell cycle and apoptosis through the ERK signaling pathway, indicating its potential as a therapeutic strategy for neuroblastoma treatment (Li et al., 2017).

5. Implications in Colorectal Cancer Sensitivity

PF 3758309's effect on colorectal cancer cell lines has been linked to the epithelial-mesenchymal transition (EMT) phenotype. The response of cancer cells to this PAK4 inhibitor appears to be influenced by their EMT status, with implications for developing combination therapies targeting the epithelial phenotype alongside other treatments (Im et al., 2011).

Propiedades

Nombre del producto

PF 3758309 dihydrochloride

Fórmula molecular

C25H30N8OS.2HCl

Peso molecular

563.55

Sinónimos

N-[(1S)-2-(Dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-3-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide dihydrochloride

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.